molecular formula C21H16ClFN8O3 B2802765 (4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 941887-56-5

(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2802765
CAS No.: 941887-56-5
M. Wt: 482.86
InChI Key: OSUZRCMKDAJNER-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained enzymatic inhibition. This mechanism effectively disrupts B-cell receptor (BCR) signaling, a pathway critically involved in the proliferation and survival of malignant B-cells. Consequently, this compound is a vital pharmacological tool for investigating the pathogenesis and treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Research utilizing this inhibitor has been instrumental in elucidating the role of BTK in autoimmune diseases and inflammatory responses, providing key insights for preclinical drug discovery and development efforts. The triazolopyrimidine scaffold of this molecule is a common structural feature in kinase inhibitors, contributing to its high selectivity and potency profile. Studies have shown that inhibitors of this class can induce apoptosis and inhibit migration in resistant B-cell cancer models, highlighting their significant research value in overcoming drug resistance.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN8O3/c22-16-6-1-13(11-17(16)31(33)34)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)15-4-2-14(23)3-5-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZRCMKDAJNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triazolopyrimidine-piperazine hybrids. Below is a comparative analysis with structurally related analogues:

Compound A : [4-(3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl][4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7)
Parameter Target Compound Compound A
Triazolo Substituent 4-Fluorophenyl 4-Methylphenyl
Methanone Substituent 4-Chloro-3-nitrophenyl 4-Trifluoromethylphenyl
Key Functional Groups -NO₂ (electron-withdrawing), -Cl, -F -CF₃ (lipophilic), -CH₃ (electron-donating)
Predicted LogP ~3.8 (moderate lipophilicity) ~4.2 (higher lipophilicity)
Molecular Weight ~528.9 g/mol ~524.5 g/mol

Key Differences :

In contrast, Compound A’s 4-trifluoromethylphenyl group increases lipophilicity, favoring membrane permeability . The 4-fluorophenyl substituent (target) vs. 4-methylphenyl (Compound A) alters π-π interactions and steric bulk.

Methyl groups (Compound A) may reduce steric hindrance compared to fluorine, affecting target engagement.

Compound B : [3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines (e.g., 13a,b)
Parameter Target Compound Compound B
Core Structure Triazolopyrimidine Pyrazolopyrimidine
Substituents Piperazine-linked methanone 4-Nitrophenyl and aryl amines
Functional Groups -NO₂, -Cl, -F -NO₂, -NH₂
Predicted Solubility Low (logP ~3.8) Moderate (logP ~2.5)

Key Differences :

Scaffold Diversity :

  • The triazolopyrimidine core (target) offers distinct hydrogen-bonding motifs compared to pyrazolopyrimidine (Compound B), affecting target selectivity.
  • The piperazine linker in the target enhances solubility relative to Compound B’s amine group.

Pharmacological Profile :

  • Compound B’s amine group may confer basicity, influencing ionization and tissue distribution.

Methodological Considerations in Structural Comparison

Graph-Based Analysis: Chemical structures are compared as 2D graphs, where atoms (nodes) and bonds (edges) are analyzed for isomorphism. The target compound shares a triazolopyrimidine-piperazine scaffold with analogues but differs in substituent topology .

Similarity Coefficients :
Tanimoto coefficients (binary fingerprint comparison) quantify structural overlap. For example, the target and Compound A likely share a high scaffold-based similarity (~70–80%) but diverge in substituent fingerprints .

Research Findings and Trends
  • Electron-Withdrawing Groups : Nitro and chloro substituents (target) are linked to enhanced binding in kinase inhibitors but may increase toxicity risks .
  • Fluorine vs. Methyl : Fluorine’s electronegativity improves target affinity via dipole interactions, while methyl groups (Compound A) enhance hydrophobic packing .
  • Piperazine Linkers : Improve solubility and bioavailability compared to rigid linkers in pyrazolopyrimidines .

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

The synthesis typically involves sequential coupling reactions. For triazolopyrimidine derivatives, a common approach includes:

  • Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with azides under copper catalysis .
  • Step 2: Piperazine ring introduction using nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd/C) and solvents like DMF or dichloromethane .
  • Step 3: Methanone group attachment via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, optimized at 60–80°C with controlled pH . Critical Factors: Catalyst purity (>95%), solvent anhydrous conditions, and reaction time (12–24 hrs) significantly impact yield (reported 40–65% in similar compounds) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., chloro, nitro, fluorophenyl groups) and confirms piperazine linkage .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated for C23H17ClFN7O3: 493.09 g/mol) and isotopic patterns .
  • X-ray Crystallography: Resolves stereochemistry and confirms triazolopyrimidine-piperazine dihedral angles (e.g., 85–90° in analogs) . Note: Solubility challenges in polar solvents may require DMSO-d6 for NMR .

Q. What preliminary biological screening assays are recommended?

  • In vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial Activity: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR, PARP) using fluorogenic substrates .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy) impact biological activity?

Comparative studies on analogs show:

Substituent (R)Target Activity (IC50)Solubility (LogP)
4-Chloro-3-nitroEGFR: 0.12 µM 2.1
4-MethoxyEGFR: 0.89 µM 1.7
The electron-withdrawing nitro group enhances target binding but reduces solubility, necessitating prodrug strategies .

Q. What mechanistic approaches resolve contradictions in reported biological data?

  • Dose-Response Variability: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish direct target engagement from off-target effects .
  • Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepant in vivo/in vitro results .

Q. How to design in vivo studies accounting for pharmacokinetic limitations?

  • Formulation: Use PEGylated nanoparticles or liposomes to improve aqueous solubility (LogP = 2.1) .
  • Dosing Regimen: Pilot PK studies in rodents to determine t1/2 (e.g., 4–6 hrs in analogs) and optimize administration frequency .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step?

  • Catalyst Screening: Test Pd(OAc)2/XPhos systems for improved Buchwald-Hartwig efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hrs to 2 hrs, maintaining 60–70°C .

Q. What computational tools predict structure-activity relationships (SAR)?

  • Molecular Docking (AutoDock Vina): Model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
  • QSAR Models: Use Gaussian09 for DFT calculations on HOMO/LUMO energies to correlate electronic effects with activity .

Data Reproducibility & Validation

Q. How to ensure batch-to-batch consistency in biological assays?

  • Purity Standards: Require HPLC purity ≥95% (λ = 254 nm) with triple-quadrupole LC-MS validation .
  • Positive Controls: Include reference inhibitors (e.g., Gefitinib for EGFR) to normalize inter-assay variability .

Q. What statistical frameworks are optimal for dose-response analysis?

  • Four-Parameter Logistic Model: Fit sigmoidal curves using GraphPad Prism for EC50/IC50 determination .
  • ANOVA with Tukey’s Test: Compare multiple analogs (p < 0.05 threshold) .

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